Biochemical Isoform Selectivity Profile of Jak-IN-27 Versus Jak-IN-1, Jak-IN-3, and Clinical JAK Inhibitors
Jak-IN-27 demonstrates a distinct JAK isoform inhibition profile characterized by preferential activity against TYK2 (IC50 = 3.0 nM) and JAK1 (IC50 = 7.7 nM), with significantly reduced potency against JAK3 (IC50 = 629.6 nM) . In contrast, the closely related Jak-IN-1 inhibits JAK1, JAK2, and JAK3 with IC50 values of 0.26 nM, 0.8 nM, and 3.2 nM, respectively, exhibiting pan-JAK activity with JAK3 preference [1]. Jak-IN-3, another analog, displays a JAK3-centric profile (JAK3 IC50 = 3 nM, JAK1 IC50 = 5 nM, TYK2 IC50 = 34 nM) . Among clinical agents, baricitinib potently inhibits JAK1/2 (IC50 ~5.8 nM) with moderate TYK2 activity (53 nM) [2], whereas upadacitinib is a highly selective JAK1 inhibitor (IC50 ~43 nM) with weak TYK2 inhibition (IC50 > 2000 nM) [3]. The TYK2 bias of Jak-IN-27 is further highlighted by its >200-fold selectivity for TYK2 over JAK3, a property not shared by any of the aforementioned inhibitors.
| Evidence Dimension | JAK family kinase inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | TYK2 = 3.0 nM, JAK1 = 7.7 nM, JAK3 = 629.6 nM |
| Comparator Or Baseline | Jak-IN-1: JAK1 = 0.26 nM, JAK2 = 0.8 nM, JAK3 = 3.2 nM; Jak-IN-3: JAK3 = 3 nM, JAK1 = 5 nM, TYK2 = 34 nM, JAK2 = 70 nM; Baricitinib: JAK1 = 5.9 nM, JAK2 = 5.7 nM, TYK2 = 53 nM, JAK3 > 400 nM; Upadacitinib: JAK1 = 43 nM, JAK2 = 120 nM, JAK3 = 1860 nM, TYK2 = 2715 nM |
| Quantified Difference | Jak-IN-27 TYK2 IC50 is 11.3-fold lower than Jak-IN-3 TYK2 IC50, and >900-fold lower than upadacitinib TYK2 IC50; JAK3 IC50 is 196-fold higher than Jak-IN-1 JAK3 IC50 and >200-fold higher than its own TYK2 IC50. |
| Conditions | Cell-free biochemical kinase inhibition assays; ATP concentration typically 1 mM or Km ATP; reported IC50 values derived from vendor-validated or literature-curated datasets. |
Why This Matters
The unique TYK2/JAK1 dual inhibition profile with JAK3 sparing positions Jak-IN-27 as a specialized tool for probing TYK2-dependent pathways (e.g., IL-12/23, type I IFN) while avoiding the confounding effects of JAK3-mediated γc cytokine signaling, enabling cleaner mechanistic dissection in immunology and oncology models.
- [1] Adooq. JAK-IN-1 product datasheet and biological activity. CAS 1334673-53-4. View Source
- [2] Fridman JS, et al. Preclinical evaluation of baricitinib (LY3009104/INCB028050), a novel JAK1/JAK2 inhibitor. J Pharmacol Exp Ther. 2014;351(3):578-589. View Source
- [3] Voss J, et al. Upadacitinib (ABT-494) is a selective JAK1 inhibitor with differentiated functional activity versus tofacitinib and baricitinib. Arthritis Rheumatol. 2018;70(suppl 10). View Source
